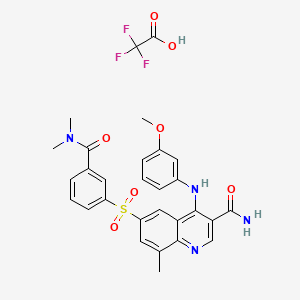

GSK256066 2,2,2-trifluoroacetic acid

Vue d'ensemble

Description

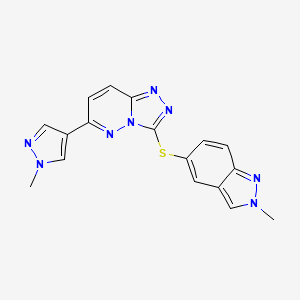

GSK256066 2,2,2-trifluoroacetic acid is a selective and high-affinity phosphodiesterase 4 (PDE) inhibitor, with an IC50 of 3.2 pM for PDE4B . It has been developed for the research of chronic obstructive pulmonary disease .

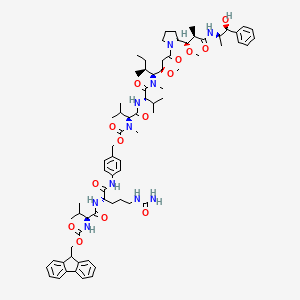

Molecular Structure Analysis

The molecular formula of GSK256066 2,2,2-trifluoroacetic acid is C29H27F3N4O7S. The InChI and SMILES strings provide a textual representation of the compound’s structure.Chemical Reactions Analysis

GSK256066 2,2,2-trifluoroacetic acid is a slow and tight binding inhibitor of PDE4B. It is highly selective for PDE4, with >380,000-fold selectivity versus PDE1/2/3/5/6 and >2500-fold selectivity against PDE4B versus PDE7.Applications De Recherche Scientifique

Chromatography and Polypeptide Separation

GSK256066 2,2,2-trifluoroacetic acid has been used in gel permeation chromatography of proteins and peptides, providing an effective solvent for polypeptides. Its volatility and low ultraviolet light absorbance allow for the elution of polypeptides as sharp peaks. This method is especially suitable for separating peptides of low molecular weight (Irvine & Shaw, 1986).

Atmospheric Partitioning

The Henry's law constant of trifluoroacetic acid has been determined, providing insights into how trifluoroacetic acid partitions into liquid water in the atmosphere. This is important for understanding its environmental impact and behavior in different atmospheric conditions (Bowden, Clegg, & Brimblecombe, 1996).

Ab Initio Calculations

Trifluoroacetic acid's pKa value has been calculated using high-level ab initio methods, contributing significantly to computational chemistry and the understanding of acid-base chemistry in theoretical studies (Namazian, Zakery, Noorbala, & Coote, 2008).

Organic Synthesis Applications

This acid has a wide range of uses in organic synthesis, serving as a solvent, catalyst, and reagent in various chemical transformations, including rearrangements, deprotections, oxidations, reductions, and condensations (López & Salazar, 2013).

Catalytic Reactions

GSK256066 2,2,2-trifluoroacetic acid has been used to prepare magnesium 2,2,2-trifluoroacetate, an efficient catalyst for synthesizing 1-amidoalkyl-2-naphthol derivatives, highlighting its role in multi-component chemical reactions (Shafiee, Moloudi, Jervekani, & Ghashang, 2012).

Photocatalysis

Its role in enhancing the photocatalytic activity of F-doped TiO2, prepared by a modified sol-gel method, demonstrates its application in photocatalysis. The usage of trifluoroacetic acid as a fluorine precursor significantly modifies the properties of the catalyst, making it applicable in photocatalysis industries (Samsudin, Hamid, Juan, Basirun, Kandjani, & Bhargava, 2016).

Propriétés

IUPAC Name |

6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O5S.C2HF3O2/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4;3-2(4,5)1(6)7/h5-15H,1-4H3,(H2,28,32)(H,29,30);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTKEASHQDSBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F3N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856163 | |

| Record name | Trifluoroacetic acid--6-[3-(dimethylcarbamoyl)benzene-1-sulfonyl]-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GSK256066 2,2,2-trifluoroacetic acid | |

CAS RN |

1415560-64-3 | |

| Record name | Trifluoroacetic acid--6-[3-(dimethylcarbamoyl)benzene-1-sulfonyl]-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

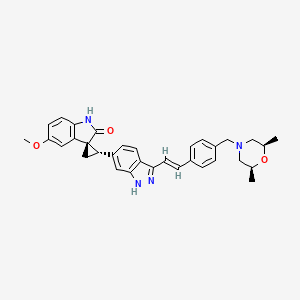

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.